![molecular formula C10H14N6 B6630260 4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6630260.png)
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an amine group at position 2. This compound also contains a triazole ring attached via a methylene bridge to the nitrogen atom of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Attachment of the Triazole Ring: The triazole ring can be synthesized separately through a cyclization reaction involving hydrazine and an appropriate nitrile. The triazole ring is then attached to the pyrimidine ring via a methylene bridge using a suitable linker such as formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring may play a crucial role in binding to the active site of enzymes, while the pyrimidine ring can interact with other parts of the target molecule. This interaction can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.
類似化合物との比較
Similar Compounds
4,6-dimethylpyrimidin-2-amine: Lacks the triazole ring, making it less versatile in terms of biological activity.
N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6, which may affect its binding affinity and specificity.
Uniqueness
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine is unique due to the presence of both the triazole and pyrimidine rings, along with the specific substitution pattern. This combination of structural features enhances its potential for diverse biological activities and makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4,6-dimethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-7-4-8(2)14-10(13-7)11-5-9-12-6-16(3)15-9/h4,6H,5H2,1-3H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVATRMKJWXBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=NN(C=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
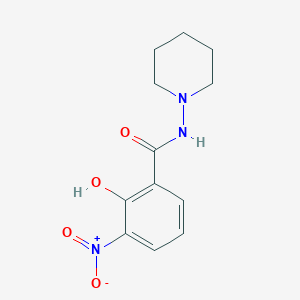
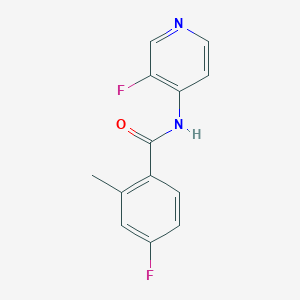

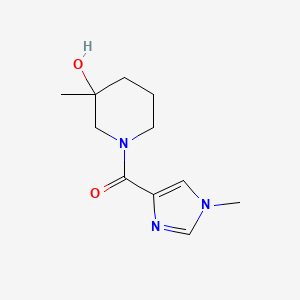
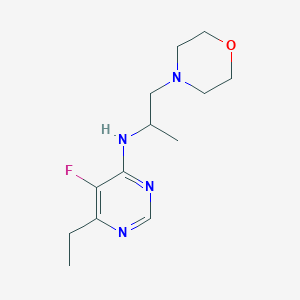
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B6630224.png)
![2-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]acetamide](/img/structure/B6630230.png)
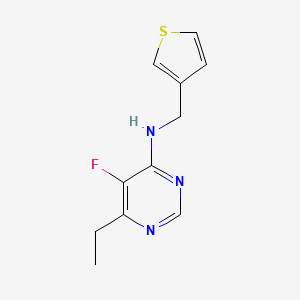
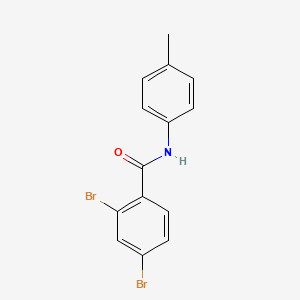
![5-bromo-4-methyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine](/img/structure/B6630267.png)
![N-[(2S)-2-hydroxypropyl]quinoline-5-sulfonamide](/img/structure/B6630279.png)
![(2S)-1-[(1-benzylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B6630287.png)
![3-ethyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6630290.png)
![3,4-dimethyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B6630293.png)
